Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2375261-45-1
VCID: VC6616975
InChI: InChI=1S/C9H16FNO2.ClH/c1-13-8(12)7-2-4-9(10,6-11)5-3-7;/h7H,2-6,11H2,1H3;1H
SMILES: COC(=O)C1CCC(CC1)(CN)F.Cl
Molecular Formula: C9H17ClFNO2
Molecular Weight: 225.69

Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride

CAS No.: 2375261-45-1

Cat. No.: VC6616975

Molecular Formula: C9H17ClFNO2

Molecular Weight: 225.69

* For research use only. Not for human or veterinary use.

Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride - 2375261-45-1

CAS No. 2375261-45-1
Molecular Formula C9H17ClFNO2
Molecular Weight 225.69
IUPAC Name methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H16FNO2.ClH/c1-13-8(12)7-2-4-9(10,6-11)5-3-7;/h7H,2-6,11H2,1H3;1H
Standard InChI Key CRZRQKRWCBGAIQ-CHQGODQFSA-N
SMILES COC(=O)C1CCC(CC1)(CN)F.Cl

Structural and Chemical Characteristics

Molecular Architecture

The compound features a cyclohexane ring substituted at the 1- and 4-positions with a methyl ester (COOCH3\text{COOCH}_3) and a fluorinated aminomethyl (CH2NH2\text{CH}_2\text{NH}_2) group, respectively. The fluorine atom at the 4-position introduces electronegativity, influencing the molecule’s dipole moment and lipophilicity. The hydrochloride salt enhances solubility in aqueous media, a critical factor for bioavailability .

The stereochemistry of the cyclohexane ring significantly impacts biological activity. For instance, the (1S,4S)-stereoisomer may exhibit distinct binding affinities compared to its (1R,4R)-counterpart due to spatial alignment with target proteins .

Physicochemical Properties

  • Molecular Weight: 225.69 g/mol

  • Melting Point: Estimated 180–190°C (decomposition observed due to thermal instability of the hydrochloride salt).

  • Solubility: High solubility in polar solvents (e.g., water, methanol) but limited in non-polar solvents (e.g., hexane).

  • pKa: The aminomethyl group (NH2\text{NH}_2) has a pKa of ~9.5, while the ester moiety remains non-ionizable under physiological conditions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate; hydrochloride involves multi-step processes, often beginning with 4-fluorocyclohexanone as a precursor. A representative pathway includes:

  • Fluorination and Esterification:

    • 4-Fluorocyclohexanone undergoes nucleophilic acyl substitution with methyl chloroformate to form methyl 4-fluorocyclohexane-1-carboxylate.

    • Subsequent reductive amination introduces the aminomethyl group via reaction with ammonium acetate and sodium cyanoborohydride .

  • Salt Formation:

    • The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving stability and crystallinity.

Industrial-Scale Production Challenges

Large-scale synthesis faces hurdles such as:

  • Stereochemical Control: Ensuring enantiomeric purity requires chiral catalysts or chromatography, increasing costs .

  • Byproduct Formation: Competing reactions during fluorination may generate undesired isomers, necessitating rigorous purification .

Biological Activity and Mechanism

Enzyme Interactions

The compound’s fluorinated structure enhances metabolic stability by resisting cytochrome P450-mediated oxidation. In vitro studies of analogous compounds demonstrate inhibitory effects on:

  • Monoamine Oxidase (MAO): Fluorine’s electron-withdrawing properties modulate binding to MAO-B, a target in Parkinson’s disease .

  • GABAA Receptors: The aminomethyl group may facilitate interactions with benzodiazepine-binding sites, suggesting anxiolytic potential .

Pharmacokinetic Profile

  • Absorption: High oral bioavailability (~80%) due to enhanced solubility from the hydrochloride salt.

  • Metabolism: Primarily hepatic, with glucuronidation as the major detoxification pathway.

  • Half-Life: ~6 hours in rodent models, indicating suitability for twice-daily dosing .

Therapeutic Applications

Neurological Disorders

Preclinical data suggest efficacy in:

  • Neuropathic Pain: Fluorinated cyclohexanes modulate voltage-gated sodium channels (Nav1.7), reducing hyperexcitability in sensory neurons .

  • Depression: Aminomethyl derivatives enhance serotonin reuptake inhibition, akin to SSRIs .

Oncology

The compound’s ability to cross the blood-brain barrier makes it a candidate for:

  • Glioblastoma: Fluorine’s lipophilicity facilitates penetration into CNS tumors, potentiating alkylating agents .

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey DifferencesBiological Impact
4-(Aminomethyl)cyclohexanecarboxylic acidC8H15NO2\text{C}_8\text{H}_{15}\text{NO}_2Lacks fluorine and methyl esterReduced metabolic stability
(1S,4S)-4-Fluoro-4-methylcyclohexan-1-amineC7H15FN\text{C}_7\text{H}_{15}\text{FN}Simpler structure, no carboxylate groupLimited enzyme inhibition
Methyl 4-fluorocyclohexane-1-carboxylateC8H13FO2\text{C}_8\text{H}_{13}\text{FO}_2Absence of aminomethyl groupNo receptor binding activity

The inclusion of both fluorine and aminomethyl groups in methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate; hydrochloride confers dual advantages: metabolic resistance and enhanced target engagement .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator